molecular formula C27H34N2O6 B12414193 Ivabradine impurity 7-d6

Ivabradine impurity 7-d6

Cat. No.: B12414193
M. Wt: 488.6 g/mol
InChI Key: BOMTZDFJQBFTCB-QNCBENPESA-N
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Preparation Methods

The preparation of Ivabradine impurity 7-d6 involves the incorporation of deuterium into Ivabradine impurity 7. This process typically requires the use of deuterated reagents and solvents. The synthetic route involves the selective replacement of hydrogen atoms with deuterium atoms under controlled reaction conditions. The reaction conditions are mild, and the process is designed to yield high-purity this compound .

Chemical Reactions Analysis

Ivabradine impurity 7-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .

Scientific Research Applications

Ivabradine impurity 7-d6 has several scientific research applications. In chemistry, it is used as a stable isotope-labeled compound for studying reaction mechanisms and pathways. In biology, it serves as a tracer for metabolic studies, helping researchers understand the metabolic fate of drugs. In medicine, it is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs. In the pharmaceutical industry, it is employed in the development and validation of analytical methods for drug quantitation .

Mechanism of Action

The mechanism of action of Ivabradine impurity 7-d6 is similar to that of Ivabradine. Ivabradine selectively inhibits the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, also known as “funny channels” (If channels), in the sinoatrial node of the heart. This inhibition reduces the heart rate by slowing the diastolic depolarization phase, thereby allowing more blood to flow to the myocardium. The molecular targets involved in this process are the HCN channels, which play a crucial role in regulating the heart rate .

Comparison with Similar Compounds

Ivabradine impurity 7-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

  • Ivabradine impurity 7: The non-deuterated version of this compound.
  • 7-Demethyl Ivabradine: A derivative of Ivabradine with a demethylated structure.
  • 8-Demethyl Ivabradine: Another derivative with a different demethylation pattern.
  • Acetyl Ivabradine: An acetylated form of Ivabradine.
  • Dehydro Ivabradine: A dehydrogenated version of Ivabradine .

These compounds share structural similarities with this compound but differ in their specific modifications, which can affect their pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C27H34N2O6

Molecular Weight

488.6 g/mol

IUPAC Name

3-[1,1,2,2,3,3-hexadeuterio-3-(7,8-dimethoxy-4-oxo-2,5-dihydro-1H-3-benzazepin-3-yl)propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one

InChI

InChI=1S/C27H34N2O6/c1-32-22-12-18-6-10-28(26(30)16-20(18)14-24(22)34-3)8-5-9-29-11-7-19-13-23(33-2)25(35-4)15-21(19)17-27(29)31/h12-15H,5-11,16-17H2,1-4H3/i5D2,8D2,9D2

InChI Key

BOMTZDFJQBFTCB-QNCBENPESA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1CCC2=CC(=C(C=C2CC1=O)OC)OC)C([2H])([2H])N3CCC4=CC(=C(C=C4CC3=O)OC)OC

Canonical SMILES

COC1=C(C=C2CC(=O)N(CCC2=C1)CCCN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC

Origin of Product

United States

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